molecular formula C8H8N2O B593843 Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine] CAS No. 132804-26-3

Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]

Cat. No.: B593843
CAS No.: 132804-26-3
M. Wt: 148.165
InChI Key: PTDJLTHGCAKRTB-UHFFFAOYSA-N
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Description

Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] is a heterocyclic compound that features a unique spiro structure, where a cyclopropane ring is fused to a furo[2,3-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid, 1,3-dimethyl barbituric acid, or 2-thiobarbituric acid with cyanogen bromide and various aldehydes in the presence of triethylamine . The reaction proceeds through a series of condensation and cyclization steps to form the spiro compound.

Industrial Production Methods

While specific industrial production methods for spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] are not well-documented, the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] is unique due to its combination of a spiro cyclopropane ring with a furo[2,3-d]pyrimidine moiety. This structural novelty contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

132804-26-3

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

spiro[6H-furo[2,3-d]pyrimidine-5,1/'-cyclopropane]

InChI

InChI=1S/C8H8N2O/c1-2-8(1)4-11-7-6(8)3-9-5-10-7/h3,5H,1-2,4H2

InChI Key

PTDJLTHGCAKRTB-UHFFFAOYSA-N

SMILES

C1CC12COC3=NC=NC=C23

Synonyms

Spiro[cyclopropane-1,5(6H)-furo[2,3-d]pyrimidine] (9CI)

Origin of Product

United States

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